(Bromomethoxy)(phenyl)boranyl
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Overview
Description
(Bromomethoxy)(phenyl)boranyl is an organoboron compound that features a boron atom bonded to a bromomethoxy group and a phenyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The unique properties of boron, such as its ability to form stable covalent bonds with carbon and other elements, make these compounds valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethoxy)(phenyl)boranyl typically involves the reaction of phenylboronic acid with bromomethanol under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(Bromomethoxy)(phenyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the bromomethoxy group to a methoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Bromomethoxy)(phenyl)boranyl has several applications in scientific research:
Biology: Organoboron compounds are being explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism of action of (Bromomethoxy)(phenyl)boranyl involves its ability to form stable covalent bonds with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds. The bromomethoxy group can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the bromomethoxy group.
(Methoxy)(phenyl)boranyl: Similar but with a methoxy group instead of a bromomethoxy group.
(Bromo)(phenyl)boranyl: Similar but lacks the methoxy group.
Uniqueness
(Bromomethoxy)(phenyl)boranyl is unique due to the presence of both a bromine atom and a methoxy group, which provides a combination of reactivity and stability not found in the other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
63683-55-6 |
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Molecular Formula |
C7H7BBrO |
Molecular Weight |
197.85 g/mol |
InChI |
InChI=1S/C7H7BBrO/c9-6-10-8-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XJZGQFIEQZOCED-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1=CC=CC=C1)OCBr |
Origin of Product |
United States |
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